
1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Compounds
1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been explored in various scientific research contexts, primarily in the field of organic synthesis and derivative compound development. Abdelrazek et al. (2010) discussed the synthesis of novel pyridine and naphthyridine derivatives, which involves reactions with urea derivatives to afford specific pyrimido[4,5-H][1,6]naphthyridine derivatives. This process highlights the versatility of urea derivatives in synthesizing complex organic compounds (Abdelrazek et al., 2010).
Molecular Complexation and Crystal Engineering
Muthuraman et al. (2001) explored the role of molecular complexation in crystal engineering, specifically focusing on the orientation of chromophores linked by hydrogen bonds for nonlinear optics. This research is relevant as it demonstrates the potential application of compounds like this compound in materials science, particularly in the design of noncentrosymmetric structures for optical applications (Muthuraman et al., 2001).
Antimicrobial Activity
In the realm of medicinal chemistry, certain urea derivatives have been investigated for their antimicrobial properties. A study by Reddy et al. (2003) synthesized N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and evaluated their antifungal and antibacterial activities. This research indicates the potential of urea derivatives in developing new antimicrobial agents (Reddy et al., 2003).
Rheology, Morphology, and Gelation Properties
Lloyd and Steed (2011) studied the impact of anion tuning on the rheology, morphology, and gelation of a low molecular weight salt hydrogelator. Their research provides insights into how chemical modifications, such as those involving urea derivatives, can influence the physical properties of gels, which is important for various applications, including drug delivery and material science (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-24-18-7-4-3-6-16(18)22-19(23)21-12-14-10-15(13-20-11-14)17-8-5-9-25-17/h3-11,13H,2,12H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTRGGBZGKWTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
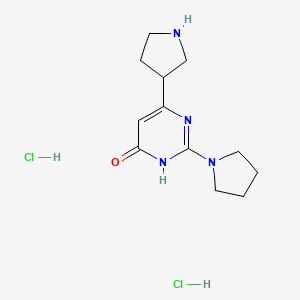
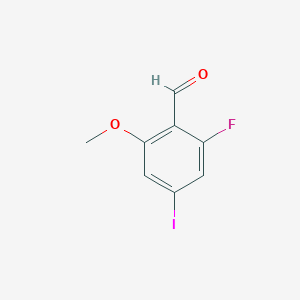
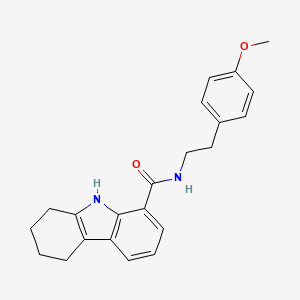
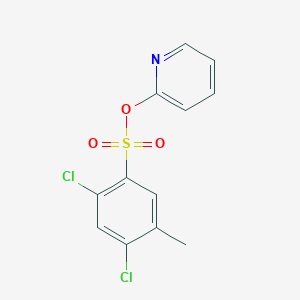
![3-(phenylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2613871.png)
![3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide](/img/structure/B2613872.png)
![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)
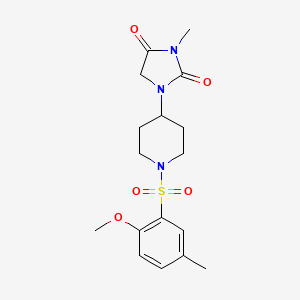
![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)
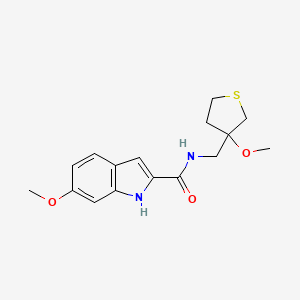
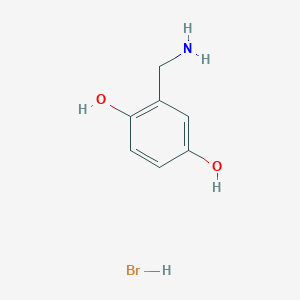

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)
